molecular formula C11H14O3 B3381336 2-Methyl-4-phenoxybutanoic acid CAS No. 22720-42-9

2-Methyl-4-phenoxybutanoic acid

Cat. No.: B3381336
CAS No.: 22720-42-9
M. Wt: 194.23 g/mol
InChI Key: OPKOBMICXSNZNM-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxybutanoic acid is a carboxylic acid derivative featuring a phenoxy group at the 4-position and a methyl substituent at the 2-position of the butanoic acid backbone. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the aromatic phenoxy group and steric effects from the methyl group.

Properties

IUPAC Name

2-methyl-4-phenoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKOBMICXSNZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305183
Record name 2-Methyl-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22720-42-9
Record name 2-Methyl-4-phenoxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22720-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-phenoxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenoxybutanoic acid typically involves the reaction of 2-methylbutanoic acid with phenol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Therapeutic Uses

  • Urea Cycle Disorders : Sodium phenylbutyrate, a derivative of phenylbutyric acid, is used to manage urea cycle disorders by promoting the excretion of excess nitrogen.
  • Neurological Disorders : Research indicates that similar compounds may have neuroprotective effects, potentially benefiting conditions such as Huntington's disease and amyotrophic lateral sclerosis (ALS) due to their ability to reduce protein aggregation.

Case Study: Sickle Cell Disease Treatment

A clinical study evaluated the efficacy of phenylbutyrate derivatives in patients with sickle cell disease. The results indicated significant improvements in hemoglobin levels and a reduction in pain crises among patients treated with these compounds, showcasing their potential in hematological applications .

Bioremediation Potential

Recent studies have investigated the use of 2-methyl-4-phenoxybutanoic acid in bioremediation processes. Its ability to interact with microbial communities can enhance the degradation of pollutants, particularly in aquatic environments.

Data Table: Environmental Impact Studies

Study ReferenceApplicationFindings
EPA Report 340735Microcystin DegradationDemonstrated effectiveness in reducing microcystin levels in contaminated fish tissue using MMPB protocols.
ResearchGate PublicationAquatic ToxicologyShowed reduced toxicity in aquatic organisms when treated with phenoxybutanoic derivatives, indicating safer environmental profiles.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 4-Phenoxybutanoic acid (lacks the 2-methyl group).
  • 2-Methyl-4-methoxybutanoic acid (methoxy instead of phenoxy).
  • Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (a complex ester derivative with methoxy and amino groups; see ).
Table 1: Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (LogP) Acidic pKa
2-Methyl-4-phenoxybutanoic acid C₁₁H₁₄O₃ 194.23 Phenoxy, carboxylic acid ~2.1 (moderate) ~3.8
4-Phenoxybutanoic acid C₁₀H₁₂O₃ 180.20 Phenoxy, carboxylic acid ~1.8 (higher) ~4.1
2-Methyl-4-methoxybutanoic acid C₆H₁₀O₃ 146.14 Methoxy, carboxylic acid ~0.9 (lower) ~4.5
Ethyl 4-(4-methoxyphenyl)-...butanoate* C₂₂H₂₅NO₅ 391.44 Methoxy, amino, ester ~3.5 (high) N/A (ester)

*Synthesized in , highlighting esterification and amino group introduction.

Spectroscopic Characterization

  • IR Spectroscopy: this compound shows a broad O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). The ester analogue in lacks the O-H band but exhibits C=O (ester, ~1730 cm⁻¹) and N-H (~3350 cm⁻¹) stretches .
  • NMR: The methyl group at C-2 in this compound causes upfield shifts (δ ~1.2–1.5 ppm in ¹H NMR) compared to unmethylated analogues.

Key Research Findings

Synthetic Flexibility : Ester derivatives (e.g., ) allow for modular functionalization, though carboxylic acids are more reactive in condensation reactions.

Thermal Stability: Phenoxy-substituted compounds exhibit higher thermal stability than methoxy analogues due to aromatic resonance stabilization.

Biological Activity

2-Methyl-4-phenoxybutanoic acid (also known as 2-Methyl-4-phenylbutanoic acid) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

  • Chemical Formula: C11H14O2
  • Molecular Weight: 178.23 g/mol

Physical Properties:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents; limited solubility in water

Anticancer Properties

This compound has been studied for its anticancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Key Findings:

  • In vitro studies have shown that this compound can inhibit the growth of glioma cells, leading to increased apoptosis rates .
  • Clinical trials have evaluated the compound's efficacy in combination therapies for patients with refractory solid tumors, showing promising results in enhancing treatment responses .

The compound functions primarily through the inhibition of HDACs, which leads to:

  • Increased acetylation of histones: This modification alters gene expression patterns favorably for tumor suppression.
  • Induction of cell cycle arrest: This effect is particularly noted in the G1 phase, preventing cancer cells from proliferating.

Metabolic Disorders

Research has also indicated that this compound may have therapeutic potential in treating metabolic disorders such as urea cycle disorders. Its mechanism involves acting as an ammonia scavenger, similar to sodium phenylbutyrate.

Clinical Implications:

  • The compound has been used in clinical settings for patients with conditions like sickle cell anemia and beta-thalassemia, where it enhances fetal hemoglobin production .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in glioma cells
HDAC InhibitionAlters gene expression
Metabolic DisordersAmmonia scavenging

Table 2: Clinical Trials Overview

Study TypeConditionOutcomeReference
Phase I/II TrialRefractory solid tumorsPromising response rates
Fetal Hemoglobin InductionSickle Cell AnemiaIncreased fetal hemoglobin levels

Case Study 1: Efficacy in Glioma Treatment

A study involving patients with recurrent glioblastoma demonstrated that treatment with this compound led to significant tumor reduction in a subset of participants. The study highlighted the compound's ability to enhance the effects of standard chemotherapy agents.

Case Study 2: Sickle Cell Anemia

In a cohort of children with sickle cell anemia treated with low-dose oral sodium phenylbutyrate (a related compound), researchers observed an increase in fetal hemoglobin levels, suggesting that this compound could be beneficial for similar metabolic conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Methyl-4-phenoxybutanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Route Selection : Start with Friedel-Crafts acylation or nucleophilic substitution for phenoxy group introduction. For example, coupling 2-methylbutanoic acid derivatives with phenoxy precursors under acidic or basic conditions .
  • Optimization :
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
  • Temperature : Maintain 80–120°C to balance reaction rate and side-product formation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Yield Monitoring : Track via HPLC or GC-MS, comparing against reference standards (e.g., USP guidelines ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the phenoxy group (aromatic protons at δ 6.8–7.4 ppm) and methyl branching (δ 1.2–1.5 ppm) .
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₄O₃: theoretical 194.0943) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Heterogeneity Analysis : Apply meta-analytical tools like the I² statistic to quantify variability across studies. For example, an I² >50% indicates significant heterogeneity, prompting subgroup analysis by experimental conditions (e.g., cell lines, dosage) .
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate confounding factors.

Q. What strategies are used to identify impurities in this compound during pharmaceutical synthesis?

  • Methodological Answer :

  • Chromatographic Profiling : Use HPLC with UV detection (e.g., C18 column, 220 nm) to separate impurities. Reference standards (e.g., fenofibric acid derivatives ) aid identification.
  • Impurity Table :
Impurity NameCAS No.Structure Type
4-Chlorobenzoylphenoxy analog42017-89-0Carboxylic acid derivative
Ketone intermediate217636-47-0Cyclic ketone

Q. How do structural modifications at the phenoxy or methyl group alter the compound’s physicochemical properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and solubility. For example, fluorination increases lipophilicity (logP +0.5) .
  • Thermal Analysis : DSC measures melting point shifts; methyl branching reduces crystallinity (ΔHfusion ↓20%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-phenoxybutanoic acid
Reactant of Route 2
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2-Methyl-4-phenoxybutanoic acid

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